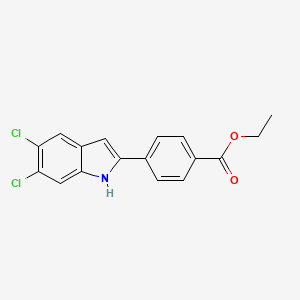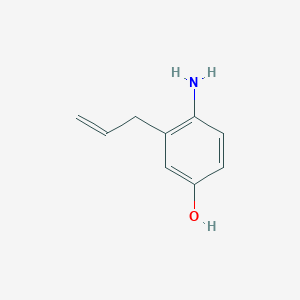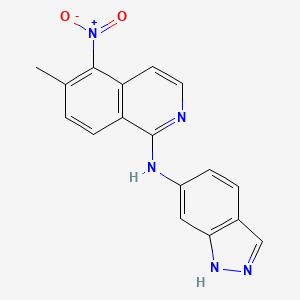![molecular formula C13H9Cl2N3 B13876867 4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)
4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with chloro and methyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with aromatic aldehydes in the presence of formamidine acetate and ethanol. The reaction mixture is heated to reflux, followed by acidification and purification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chloro groups.
Nucleophilic Aromatic Substitution: The chloro groups can be replaced by nucleophiles under appropriate conditions.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents.
Nucleophilic Aromatic Substitution: Reagents like amines, thiols, and alkoxides.
Suzuki Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives.
Nucleophilic Aromatic Substitution: Aminated, thiolated, or alkoxylated derivatives.
Suzuki Coupling: Biaryl derivatives with various functional groups.
Scientific Research Applications
4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biology: Used in the study of cell signaling pathways and molecular interactions.
Pharmaceuticals: Potential therapeutic agent for treating inflammatory skin disorders like atopic dermatitis.
Industry: Employed as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate cell cycle progression and induce apoptosis in cancer cells. Molecular docking studies have shown that it fits well into the active site of kinases, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar pyrimidine core.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK2 inhibitory activity.
Uniqueness
4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted cancer therapies.
Properties
Molecular Formula |
C13H9Cl2N3 |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H9Cl2N3/c1-7-16-11-6-10(18-12(11)13(15)17-7)8-3-2-4-9(14)5-8/h2-6,18H,1H3 |
InChI Key |
QYUCQHKRGJFGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid](/img/structure/B13876785.png)
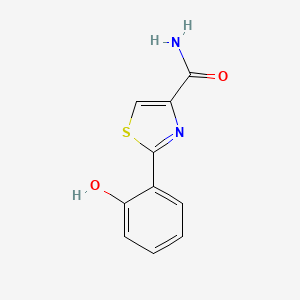
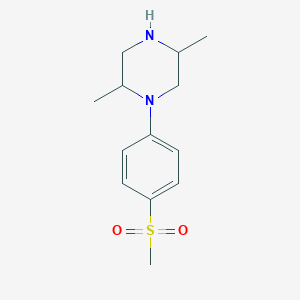
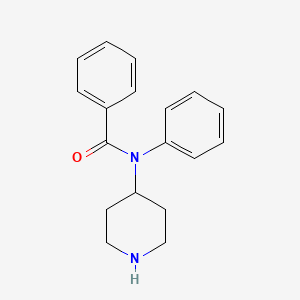
![Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13876811.png)


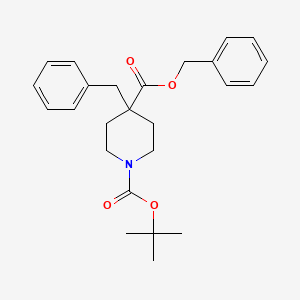
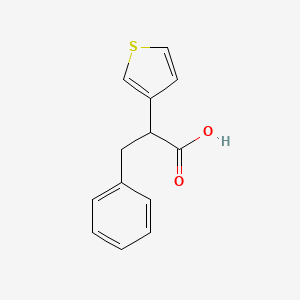

![Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane](/img/structure/B13876872.png)
